![molecular formula C11H16BNO4 B596736 (3-Methoxy-4-morpholinophenyl)boronic acid CAS No. 1228182-92-0](/img/structure/B596736.png)
(3-Methoxy-4-morpholinophenyl)boronic acid
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Overview
Description
Synthesis Analysis
The synthesis of (3-Methoxy-4-morpholinophenyl)boronic acid involves several methods, including boronation reactions . One common approach is the Suzuki–Miyaura coupling , where an aryl or heteroaryl boronic acid reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst. This method allows for the formation of carbon–carbon bonds, making it a valuable tool in organic synthesis .
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
This boronic acid derivative is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . The reaction conditions are mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Catalysis
Boronic acids are known to play a role in catalysis, particularly in transition metal-catalyzed processes . The (3-Methoxy-4-morpholinophenyl)boronic acid can potentially enhance the efficiency of catalytic systems due to its unique structure.
Medicinal Chemistry
In medicinal chemistry, boronic acids are used for the synthesis of pharmaceuticals. The morpholine moiety of this compound could be leveraged for creating new drugs with improved pharmacokinetic properties .
Polymer Materials
The ability of boronic acids to form stable covalent bonds with various organic substrates is exploited in the creation of polymer materials. This specific boronic acid could contribute to the development of novel polymers with unique properties .
Optoelectronics
Organoboronic compounds have applications in optoelectronics, including the development of organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of (3-Methoxy-4-morpholinophenyl)boronic acid may be useful in these fields.
Molecular Recognition
Boronic acids can interact specifically with certain molecules, which is advantageous for designing sensors or targeted drug delivery systems. The morpholine group in this compound could improve selectivity and binding affinity.
Fluorescent Sensing
This compound could be used in the development of fluorescent sensors for detecting catecholamines and their derivatives, which are important in neuroscience and clinical diagnostics .
Future Directions
: Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3187–3193. Link : Sigma-Aldrich. (2010). (3-Methyl-4-morpholinophenyl)boronic acid. Link : ChemSpider. (n.d.). (3-Ethoxy
properties
IUPAC Name |
(3-methoxy-4-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-16-11-8-9(12(14)15)2-3-10(11)13-4-6-17-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXBEBDWDXBCJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-morpholinophenyl)boronic acid |
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